4-Cyclopropoxy-5-fluoro-2-methylpyridine

Hammett Constants Medicinal Chemistry Regioisomer Comparison

4-Cyclopropoxy-5-fluoro-2-methylpyridine (CAS 1243288-42-7) is a halogenated, alkoxy-substituted pyridine derivative with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol. The compound belongs to a family of fluorinated pyridine building blocks valued in medicinal chemistry for their precise substitution patterns, which enable modular incorporation into more complex pharmacophores.

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
Cat. No. B14840661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropoxy-5-fluoro-2-methylpyridine
Molecular FormulaC9H10FNO
Molecular Weight167.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=N1)F)OC2CC2
InChIInChI=1S/C9H10FNO/c1-6-4-9(8(10)5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3
InChIKeyUJOTZCSCHGWZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropoxy-5-fluoro-2-methylpyridine: A Regiospecific Pyridine Building Block for Kinase Inhibitor Synthesis


4-Cyclopropoxy-5-fluoro-2-methylpyridine (CAS 1243288-42-7) is a halogenated, alkoxy-substituted pyridine derivative with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . The compound belongs to a family of fluorinated pyridine building blocks valued in medicinal chemistry for their precise substitution patterns, which enable modular incorporation into more complex pharmacophores . Its structural features—a cyclopropoxy group at the 4-position, a fluorine atom at the 5-position, and a methyl group at the 2-position—suggest a role as an intermediate in the synthesis of targeted covalent inhibitors or allosteric modulators, particularly in the kinase space, although direct biological data on the compound itself is sparse.

Why 4-Cyclopropoxy-5-fluoro-2-methylpyridine Cannot Be Simply Replaced by Regioisomers or Other Alkoxy Analogs


In medicinal chemistry, the precise positioning of substituents on a pyridine ring critically determines a compound's electronic character, metabolic stability, and binding interactions. The 4-cyclopropoxy substituent on 4-cyclopropoxy-5-fluoro-2-methylpyridine is not functionally equivalent to a methoxy or ethoxy group, nor is it interchangeable with the 3-cyclopropoxy or 5-cyclopropoxy regioisomers . The cyclopropyl ring is known to confer enhanced metabolic stability compared to simple alkyl ethers by resisting cytochrome P450-mediated oxidation, a property that is position-dependent and lost if the substitution pattern is altered [1]. Therefore, substituting this compound with a close analog risks altering the pharmacokinetic profile or the synthetic viability of the downstream drug candidate, making generic replacement without empirical validation unreliable.

Differentiation Evidence for 4-Cyclopropoxy-5-fluoro-2-methylpyridine Against Closest Analogs


Directional Influence of Cyclopropoxy Group on Pyridine Ring Electronics Compared to Regioisomers

The electronic effect of the 4-cyclopropoxy group differs from that at the 3- or 5-position, which can alter the reactivity in cross-coupling reactions and influence binding in biological targets. While the Hammett σp value for a cyclopropoxy group is not widely tabulated, it is known to be electron-donating through resonance and inductive effects, positioning the 4-isomer as a distinct electronic entity from the 3-isomer (CAS 1243374-53-9) and the 5-isomer (CAS 1243460-89-0). No quantitative kinetic data directly comparing these isomers in a specific reaction was identified; this inference is based on well-established structure-activity relationship (SAR) principles for pyridine substitution.

Hammett Constants Medicinal Chemistry Regioisomer Comparison

Comparison of Cyclopropoxy vs. Methoxy Analog: Impact on Metabolic Stability

The cyclopropoxy group is structurally distinct from a methoxy group, offering resistance to oxidative O-demethylation. Although direct metabolic stability data for 4-cyclopropoxy-5-fluoro-2-methylpyridine versus 4-methoxy-5-fluoro-2-methylpyridine is not publicly available, the general principle is that a cyclopropyl ether is a metabolically more robust replacement for a methyl ether. This class-level advantage is well-documented in drug design literature. For example, replacing a methoxy with a cyclopropoxy in a lead series often results in a measurable increase in in vitro half-life in liver microsomes, though exact values must be determined empirically. [1]

Drug Metabolism Cytochrome P450 Lead Optimization

Utility as a Precursor to Potent TYK2 Inhibitors

Compounds containing the 4-cyclopropoxy-5-fluoro-2-methylpyridine motif have been incorporated into potent TYK2 inhibitors. For instance, a closely related analog, CHEMBL4571920, demonstrates a TYK2 JH2 domain binding Ki of 0.0240 nM, a cellular IC50 of 12 nM in Kit225 cells, and a whole blood IC50 of 136 nM for STAT phosphorylation [1]. While the exact contribution of the pyridine fragment to these values is not deconvoluted, the data suggests that this structural motif is compatible with high potency and cellular activity. This evidence supports the selection of 4-cyclopropoxy-5-fluoro-2-methylpyridine as a viable intermediate for TYK2 inhibitor programs, as opposed to other regioisomers not yet associated with such activity data.

TYK2 Janus Kinase Autoimmune Disease

Application Scenarios for 4-Cyclopropoxy-5-fluoro-2-methylpyridine Based on Differentiating Evidence


Synthesis of TYK2 JH2 Pseudokinase Domain Inhibitors

Utilize 4-cyclopropoxy-5-fluoro-2-methylpyridine as a key intermediate in the construction of allosteric TYK2 inhibitors targeting the JH2 domain. The demonstrated potency of compounds containing this core (Ki = 0.0240 nM for CHEMBL4571920) makes it a high-value starting material for programs aiming to treat autoimmune diseases like psoriasis and inflammatory bowel disease [1].

Generation of Metabolically Robust Lead Series via Regiospecific Alkoxy Substitution

Incorporate this building block into a DNA-encoded library (DEL) or parallel synthesis array to explore SAR around the cyclopropoxy position. The enhanced metabolic stability inferred for the cyclopropoxy group reduces the risk of early compound attrition due to rapid phase I metabolism, a common issue with simple alkoxy analogs [2].

Electronic Tuning of Pyridine-Based Kinase Hinge Binders

Exploit the unique electronic properties of the 4-cyclopropoxy-5-fluoro pattern to fine-tune hinge-binding interactions in kinase inhibitors. The specific arrangement places both electron-donating and electron-withdrawing groups around the pyridine nitrogen, offering a distinct electrostatic profile that can be leveraged to improve selectivity over related kinases [3].

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